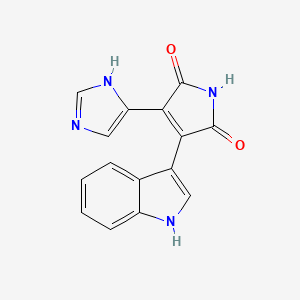
Didemnimide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didemnimide A is a member of indoles, a member of maleimides and a member of pyrroles. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Cytotoxicity
Didemnimide A has demonstrated significant cytotoxic effects against various cancer cell lines:
- Human Colon Carcinoma : In studies using the HCT-116 cell line, this compound exhibited an IC50 value of approximately 9.7 μM, indicating moderate cytotoxic activity .
- Epidermoid Carcinoma : The compound was also tested against human epidermoid carcinoma cells (KB), showing promising results with IC50 values ranging from 10.2 to 16.3 μM for related compounds .
These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties:
- Inhibition of Pathogenic Bacteria : It exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 7 to 23 mm in disc diffusion assays at concentrations of 100 µg per disc .
- Resistance to Antibiotic Strains : Notably, this compound showed stronger activity against antibiotic-resistant strains compared to standard strains, highlighting its potential in addressing antibiotic resistance .
Ecological Significance
This compound plays a crucial role in the ecological interactions of Didemnum conchyliatum. Its primary application as a predator deterrent was established in laboratory and field assays:
- Feeding Deterrent : this compound was found to deter feeding by predatory reef fish at natural concentrations, making it one of the most potent antipredatory metabolites identified to date .
- Field Studies : Specifically, Didemnimide D (a derivative) was shown to inhibit feeding in both controlled and natural environments, emphasizing the ecological importance of these compounds in marine ecosystems .
Summary Table of Applications
Propiedades
Fórmula molecular |
C15H10N4O2 |
|---|---|
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
3-(1H-imidazol-5-yl)-4-(1H-indol-3-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C15H10N4O2/c20-14-12(9-5-17-10-4-2-1-3-8(9)10)13(15(21)19-14)11-6-16-7-18-11/h1-7,17H,(H,16,18)(H,19,20,21) |
Clave InChI |
HYVUONWSNKUQCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN=CN4 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN=CN4 |
Sinónimos |
didemnimide A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















